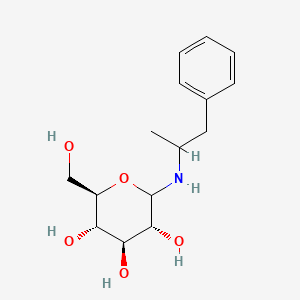
Glyco-amphetamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glyco-amphetamine, also known as N-(alpha-Methylphenethyl)-D-Glucopyranosylamine, is a compound that combines the stimulant properties of amphetamine with the glycosylation of glucose. This unique structure allows it to interact with various biological systems in distinctive ways. This compound is of interest in both scientific research and potential therapeutic applications due to its multifaceted effects on the central nervous system and metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of glyco-amphetamine typically involves the glycosylation of amphetamine. One common method is the reaction of amphetamine with a glucosyl donor under acidic or enzymatic conditions. The reaction can be catalyzed by glycosyltransferases or chemical catalysts to facilitate the formation of the glycosidic bond .
Industrial Production Methods: Industrial production of this compound may involve large-scale glycosylation processes using bioreactors equipped with immobilized enzymes. These methods ensure high yield and purity of the product. The reaction conditions are optimized to maintain the stability of both the amphetamine and glucose moieties .
Chemical Reactions Analysis
Types of Reactions: Glyco-amphetamine undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the phenyl ring or the amine group, leading to the formation of hydroxylated or nitroso derivatives.
Reduction: The nitroso derivatives can be reduced back to the amine form under specific conditions.
Substitution: The amine group can undergo substitution reactions with various electrophiles, leading to the formation of N-substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like sodium borohydride or catalytic hydrogenation.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products: The major products formed from these reactions include hydroxylated derivatives, nitroso compounds, and N-substituted glyco-amphetamines .
Scientific Research Applications
Glyco-amphetamine has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study glycosylation reactions and the effects of glycosylation on the pharmacokinetics of amphetamines.
Biology: Investigated for its effects on glucose metabolism and its potential role in modulating insulin sensitivity.
Medicine: Explored for its potential use in treating metabolic disorders and as a stimulant with reduced abuse potential compared to traditional amphetamines.
Industry: Utilized in the development of novel glycosylated drugs and as a reference standard in analytical chemistry .
Mechanism of Action
Glyco-amphetamine exerts its effects through multiple mechanisms:
Central Nervous System: It stimulates the release of neurotransmitters such as dopamine and norepinephrine by interacting with their respective transporters. .
Metabolic Pathways: The glycosylation of amphetamine allows it to interact with glucose transporters and enzymes involved in glucose metabolism, potentially influencing insulin sensitivity and energy homeostasis
Comparison with Similar Compounds
Glyco-amphetamine can be compared with other similar compounds such as:
Amphetamine: The parent compound, known for its stimulant effects on the central nervous system.
Methamphetamine: A more potent stimulant with higher abuse potential.
Methylphenidate: A stimulant used in the treatment of ADHD, with a different mechanism of action.
Ephedrine: A naturally occurring compound with stimulant and sympathomimetic effects .
Uniqueness: this compound’s uniqueness lies in its glycosylation, which modifies its pharmacokinetic and pharmacodynamic properties, potentially reducing its abuse potential while retaining its therapeutic effects .
Properties
Molecular Formula |
C15H23NO5 |
|---|---|
Molecular Weight |
297.35 g/mol |
IUPAC Name |
(2R,3S,4S,5R)-2-(hydroxymethyl)-6-(1-phenylpropan-2-ylamino)oxane-3,4,5-triol |
InChI |
InChI=1S/C15H23NO5/c1-9(7-10-5-3-2-4-6-10)16-15-14(20)13(19)12(18)11(8-17)21-15/h2-6,9,11-20H,7-8H2,1H3/t9?,11-,12-,13+,14-,15?/m1/s1 |
InChI Key |
SGWHGUIQACNBIX-XPMBSJARSA-N |
Isomeric SMILES |
CC(CC1=CC=CC=C1)NC2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
Canonical SMILES |
CC(CC1=CC=CC=C1)NC2C(C(C(C(O2)CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



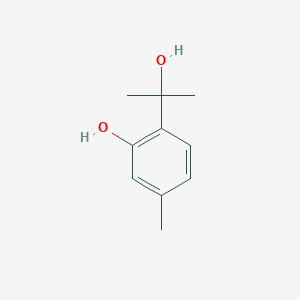
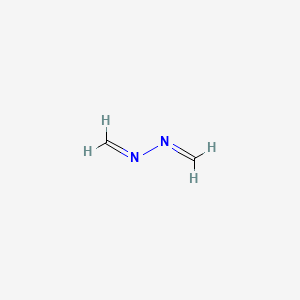
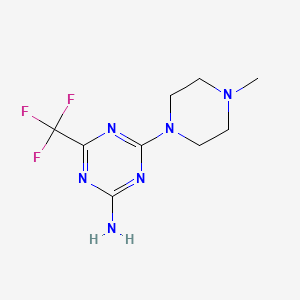
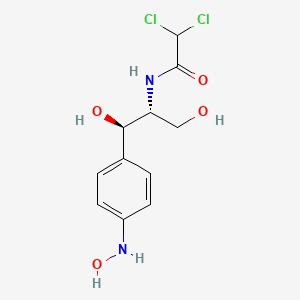

![[3-acetyloxy-2-[(1R,6R)-3-(bromomethyl)-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-5-pentylphenyl] acetate](/img/structure/B13418495.png)
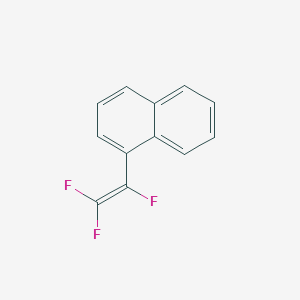
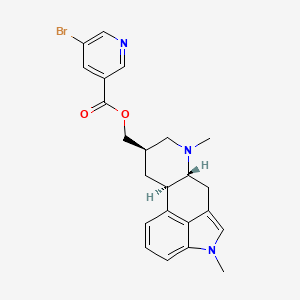
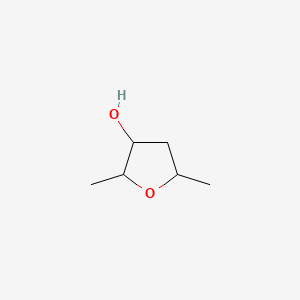
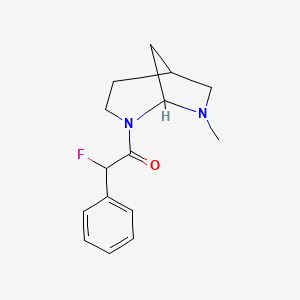
![2,4,4-Trimethyl-7-oxabicyclo[4.1.0]hept-2-ene-3-carbonitrile](/img/structure/B13418515.png)
![(5S,8S,9R,10S,13S,14S,17S)-9-fluoro-17-hydroxy-10,13,17-trimethyl-2,4,5,6,7,8,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,11-dione](/img/structure/B13418520.png)

